6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethylpyrazolo[1,5-a]pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8-9(12)5-10-11(8)7(6)2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODPZWIUCUECIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)O)C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 6,7 Dimethylpyrazolo 1,5 a Pyridin 3 Ol and Substituted Pyrazolo 1,5 a Pyridines
General Synthetic Methodologies for Pyrazolo[1,5-a]pyridine (B1195680) Ring Systems
The synthesis of the pyrazolo[1,5-a]pyridine core is a subject of significant interest due to the pharmacological importance of this heterocyclic system. nih.gov A variety of synthetic strategies have been developed, ranging from classical cyclization and condensation reactions to modern multi-component, catalytic, and energy-assisted protocols. These methods provide versatile pathways to functionalize the bicyclic structure at various positions.
Cyclization Reactions of Appropriate Precursors
Cyclization reactions represent a fundamental and widely adopted approach for constructing the pyrazolo[1,5-a]pyridine fused bicyclic system. nih.gov The most prevalent strategy involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides, which act as 1,3-dipoles, with suitable dipolarophiles such as alkenes or alkynes. nih.govnih.govacs.org This method allows for the direct formation of the five-membered pyrazole (B372694) ring onto the pyridine (B92270) core. PIDA (phenyliodonium diacetate) can be used to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, yielding multifunctionalized pyrazolo[1,5-a]pyridine structures. organic-chemistry.org
Alternative cyclization pathways include the intramolecular cyclization of transient nitrenes and ethynylpyridines. nih.govnih.govacs.org These methods involve the formation of a key intermediate that subsequently undergoes an internal ring-closing reaction to yield the desired heterocyclic system. acs.org An oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins can also produce functionalized pyrazolo[1,5-a]pyridines under metal-free conditions. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for Pyrazolo[1,5-a]pyridine Synthesis
| Precursor 1 | Precursor 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-aminopyridinium ylide | Electron-deficient alkene | PIDA, facile conditions | Multifunctionalized pyrazolo[1,5-a]pyridine | N/A | organic-chemistry.org |
| N-aminopyridines | α,β-unsaturated carbonyl compound | N-methylpyrrolidone, room temp. | Functionalized pyrazolo[1,5-a]pyridine | N/A | organic-chemistry.org |
| 1-amino-2(1H)-pyridine-2-imine derivatives | Dialkyl acetylenedicarboxylate | Sonication, catalyst-free | Polysubstituted pyrazolo[1,5-a]pyridine | Excellent | nih.govnih.gov |
Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis. For the related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently employed strategy. nih.gov This reaction typically proceeds under acidic or basic conditions, where the aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, followed by cyclization and dehydration to form the fused ring. nih.gov
A more direct and modern approach for pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridine derivatives with β-ketoesters and β-diketones. acs.org This method, promoted by acetic acid and molecular oxygen (O2) as a green oxidant, proceeds via a formal oxidative C(sp3)–C(sp2) dehydrogenative coupling followed by dehydrative cyclization under catalyst-free conditions. nih.govacs.org The process is highly atom-economical and avoids the need for prefunctionalized starting materials. nih.gov A plausible mechanism involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the 1,3-dicarbonyl compound, oxidative dehydrogenation by O2, and subsequent cyclization and dehydration. nih.govacs.org
Multi-component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a final product that contains portions of all the starting materials. distantreader.org This approach is particularly advantageous for rapidly generating libraries of structurally diverse compounds. nih.gov For the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, MCRs often involve the reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds like malononitrile. nih.gov These reactions can be catalyzed by iodine or transition metals like rhodium. nih.gov For instance, Rh-catalyzed MCRs of aldehydes, aminopyrazoles, and sulfoxonium ylides have been developed to produce variously substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov These strategies offer a high degree of flexibility, allowing for the simultaneous introduction of various substituents in a one-pot fashion. nih.gov
Catalytic Synthesis Protocols (e.g., Palladium-catalyzed, Rhodium-catalyzed)
Transition metal catalysis provides powerful and efficient tools for the synthesis of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions are particularly valuable for enabling the introduction of diverse functional groups and constructing the fused ring system. nih.govresearchgate.net An efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the palladium-catalyzed, solvent-free reaction of β-halovinyl aldehydes with 3-aminopyrazoles under microwave irradiation. rsc.org This protocol is noted for its good yields and applicability to a wide range of substrates. rsc.org
Rhodium catalysts have been effectively used in multi-component reactions to access pyrazolo[1,5-a]pyrimidines. nih.gov Ellman and coworkers designed a method based on Rh-complex catalysis for the reaction between aldehydes, aminopyrazoles, and sulfoxonium ylides. nih.gov While catalysts based on copper, gold, ruthenium, and iron are used for CDC reactions in general, specific catalyst-free systems have been successfully developed for pyrazolo[1,5-a]pyridine synthesis. nih.gov
Table 2: Examples of Catalytic Syntheses
| Catalyst | Reactants | Method | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) acetate | β-halovinyl aldehyde, 3-aminopyrazole | Microwave-assisted, solvent-free | Efficient, good yields, regioselective | rsc.org |
| Rhodium complexes | Aldehydes, aminopyrazoles, sulfoxonium ylides | Multi-component reaction | Good to excellent yields, diverse substitutions | nih.gov |
One-Pot Synthetic Procedures
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction times, resource consumption, and waste generation by avoiding the isolation of intermediates. Many MCRs are inherently one-pot procedures. nih.govdistantreader.org An efficient one-pot, transition-metal-free procedure for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, a related fused system, has been described from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and primary alkylamines. rsc.org This process involves a sequence of amidation followed by an intramolecular N-arylation. rsc.org
Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through one-pot cyclization methodologies. nih.gov For example, a three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions proceeds within minutes to deliver the final product in high purity. nih.gov
Microwave-Assisted and Sonochemical Syntheses
The application of non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) has revolutionized synthetic organic chemistry by dramatically reducing reaction times, improving yields, and often enabling reactions under milder, solvent-free conditions. nih.govresearchgate.net
Microwave-assisted synthesis is a well-established technique for producing pyrazolo[1,5-a]pyridine and related heterocyclic systems. bohrium.com The palladium-catalyzed reaction of β-halovinyl aldehydes and aminopyrazoles is efficiently conducted under microwave irradiation, leading to pyrazolo[1,5-a]pyrimidines in just 15 minutes. rsc.org Microwave heating has also been used in the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavone (B191592) and 3-aminopyrazole. nih.gov
Sonochemistry, which utilizes the energy of ultrasound to induce chemical reactions, has also been successfully applied. researchgate.net A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. acs.orgnih.govacs.org This method offers excellent yields and high regioselectivity. nih.govacs.org
Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis
| Reaction Type | Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclization | Microwave | 15 minutes | Speed, efficiency | rsc.org |
| Condensation of isoflavone | Microwave | N/A | High yield, chemoselectivity | nih.gov |
| Cycloaddition | Ultrasound (Sonochemistry) | 5 minutes | Catalyst-free, high yield, short time | nih.govresearchgate.net |
| Cyclocondensation | Conventional Heating | Several hours | Standard procedure | nih.gov |
Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis
The integration of green chemistry principles into the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles is an area of growing importance, aimed at reducing environmental impact and improving process efficiency. researchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, which often lead to significantly reduced reaction times, milder conditions, and improved yields. researchgate.netmdpi.com Ultrasound-assisted synthesis, or sonochemistry, has been effectively used for preparing pyrazolo[1,5-a]pyrimidines, a closely related scaffold, in short reaction times (e.g., 5 minutes) and with good to excellent yields (61-98%) using ethanol (B145695) as a solvent. nih.govresearchgate.net This method highlights advantages such as procedural simplicity and easy work-up. nih.gov
Further green approaches focus on minimizing or eliminating hazardous solvents. Protocols have been developed that utilize environmentally benign solvents like water or ethanol, or proceed under solvent-free conditions. nih.gov The development of catalyst-free multicomponent reactions represents another significant advance, enhancing atom economy by combining several starting materials in a single, efficient step, thereby reducing waste and simplifying purification processes. nih.govnih.gov
| Green Chemistry Method | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. | Synthesis of various pyrazole derivatives. | researchgate.netmdpi.com |
| Ultrasound Irradiation (Sonochemistry) | Energy efficient, short reaction times, mild conditions. | Cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines. | nih.govresearchgate.netnih.gov |
| Use of Green Solvents | Reduced toxicity and environmental impact. | Reactions performed in water or ethanol. | nih.gov |
| Catalyst-Free Synthesis | Improved atom economy, simplified purification, reduced metal waste. | Four-component synthesis of tetrahydropyrazolopyridines in water. | nih.govnih.gov |
Targeted Synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol and Analogues
While a specific, documented synthetic route for this compound is not prevalent in the surveyed literature, its synthesis can be reliably projected based on established methodologies for the pyrazolo[1,5-a]pyridine core. The existence of the related 6,7-dimethylpyrazolo[1,5-a]pyridin-3-amine confirms the viability of this substitution pattern. uni.lu
The principal and most versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar cycloaddition reaction. organic-chemistry.orgrsc.org This strategy involves two key precursor types: an N-aminopyridinium salt and a suitable dipolarophile, typically an alkyne or a strained alkene.
Projected Synthetic Route:
N-Amination of the Pyridine Precursor : The synthesis would commence with 4,5-dimethylpyridine. This starting material would undergo N-amination, commonly using an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine, to form the corresponding N-amino-4,5-dimethylpyridinium salt.
1,3-Dipolar Cycloaddition : The N-aminopyridinium salt is then treated with a base (e.g., potassium carbonate) to generate the reactive intermediate, an N-pyridinium ylide. This ylide subsequently undergoes a [3+2] cycloaddition reaction with a dipolarophile. To achieve the 3-ol substitution, an alkyne such as ethyl propiolate would be a suitable reaction partner. This cycloaddition would yield ethyl 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.
Final Transformation : The resulting ester could then be hydrolyzed to the corresponding carboxylic acid, which upon decarboxylation, or through other functional group manipulations, would yield the target compound, this compound.
An alternative, though less direct, pathway involves an acetic acid and O₂-promoted cross-dehydrogenative coupling (CDC) reaction between an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound. nih.govacs.org This method provides a robust, catalyst-free approach to constructing the fused heterocyclic system. nih.gov
The synthesis of various analogues is readily achievable by modifying the starting materials. Utilizing different substituted pyridines or employing a range of alkynes with diverse functional groups allows for the generation of a library of substituted pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org
Regioselectivity Control in Pyrazolo[1,5-a]pyridine Formation
A critical challenge in the synthesis of asymmetrically substituted pyrazolo[1,5-a]pyridines via 1,3-dipolar cycloaddition is controlling the regioselectivity. When an asymmetrically substituted N-aminopyridinium ylide reacts with an unsymmetrical alkyne, two distinct regioisomeric products can be formed. The outcome of this cycloaddition is governed by a combination of electronic, steric, and reaction-condition-dependent factors. nih.gov
Factors Influencing Regioselectivity:
Electronic Effects : According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. The relative energies and orbital coefficients of these frontier orbitals dictate the preferred orientation of the reactants in the transition state, thereby determining the final regiochemistry. nih.gov
Steric Hindrance : Bulky substituents on either the pyridine ring of the ylide or the alkyne dipolarophile can sterically hinder one approach over the other, favoring the formation of the less sterically congested regioisomer. nih.gov
Dipolarophile Structure : The electronic nature of the substituents on the dipolarophile plays a pivotal role. Electron-withdrawing groups on the alkyne significantly influence the LUMO energy and orbital coefficients, thereby controlling the regiochemical outcome of the cycloaddition. This "dipolarophile-controlled" strategy allows for a switchable synthesis of different regioisomers by simply changing the dipolarophile. mdpi.com
Catalysis and Solvents : The choice of solvent or catalyst can influence the regioselectivity. For instance, PIDA (phenyliodine diacetate) has been used to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org
| Controlling Factor | Mechanism of Control | Outcome | Reference |
|---|---|---|---|
| Electronic (FMO Theory) | Governed by HOMO-LUMO interactions between the dipole and dipolarophile. | Predicts the electronically favored regioisomer. | nih.gov |
| Steric Hindrance | Prevents cycloaddition at sterically congested sites. | Favors formation of the less hindered product. | nih.gov |
| Dipolarophile Substituents | Alters the electronic and steric profile of the alkyne/alkene. | Can be used to switch between different regioisomeric products. | mdpi.com |
| Mediators/Catalysts | Can alter the reaction pathway or stabilize a specific transition state. | Enables regioselective synthesis under specific conditions (e.g., with PIDA). | organic-chemistry.org |
Strategies for Derivatization and Structural Modification of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold offers multiple sites for post-synthesis modification, allowing for the fine-tuning of its chemical and physical properties. The reactivity of the two fused rings differs significantly; the pyrazole ring is electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient. encyclopedia.pubrsc.org
Functionalization at Pyrazole Ring Positions
The pyrazole moiety is the more nucleophilic part of the fused system, with the C3 position being particularly reactive towards electrophiles. encyclopedia.pub
Electrophilic Aromatic Substitution : Standard electrophilic substitution reactions such as halogenation, nitration, and formylation (e.g., via Vilsmeier-Haack reaction) can be directed to the C3 position.
Metal-Catalyzed Cross-Coupling : The introduction of a halogen at the C3 position provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These methods allow for the installation of a wide variety of aryl, alkyl, and vinyl substituents. encyclopedia.pub
Direct C-H Functionalization : Modern synthetic methods enable the direct C-H arylation at the C3 position, avoiding the need for pre-functionalization with a halogen. This approach is highly atom-economical. encyclopedia.pub
| Reaction Type | Reagents/Conditions | Group Introduced | Reference |
|---|---|---|---|
| Pd-catalyzed C-H Arylation | Aryl Bromide, Pd Catalyst | Aryl | encyclopedia.pub |
| Suzuki Coupling | Arylboronic acid, Pd Catalyst, Base (from 3-bromo precursor) | Aryl | encyclopedia.pub |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Aldehyde (-CHO) |
Functionalization at Pyridine Ring Positions
In contrast to the pyrazole ring, the pyridine portion of the scaffold is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C5 and C7 positions. nih.gov Direct C-H functionalization of pyridines is also a well-established field. rsc.org
Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group, such as a halogen, is present at the C5 or C7 position, it can be readily displaced by a wide range of nucleophiles. This is a common strategy in the analogous pyrazolo[1,5-a]pyrimidine system for introducing amines, alkoxides, and other nucleophilic fragments. nih.govmdpi.com The chlorine atom at position 7 is known to be particularly reactive. mdpi.com
Direct C-H Functionalization : Methods have been developed for the direct introduction of functional groups onto the pyridine ring. For example, straightforward formylation at the C7 position has been demonstrated in the related pyrazolo[1,5-a]pyrazine (B3255129) system, suggesting its applicability to pyrazolo[1,5-a]pyridines. researchgate.net Furthermore, palladium-catalyzed protocols can achieve selective C-H arylation at the C7 position. encyclopedia.pub
| Position | Reaction Type | Reagents/Conditions | Group Introduced | Reference |
|---|---|---|---|---|
| C7 | Nucleophilic Aromatic Substitution (SNAr) | Amine or Alkoxide (from 7-chloro precursor) | Amino or Alkoxy | nih.govmdpi.com |
| C7 | Direct C-H Arylation | Aryl Bromide, Pd Catalyst | Aryl | encyclopedia.pub |
| C7 | Direct C-H Formylation | Silylformamidine followed by hydrolysis | Aldehyde (-CHO) | researchgate.net |
| C5 | Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (from 5-halo precursor) | Varies | nih.gov |
Introduction of Specific Substituents to Modulate Reactivity
Electron-Donating Groups (EDGs) : Substituents such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the heterocyclic system. When placed on the pyridine ring, they can increase the nucleophilicity of the pyrazole C3 position, enhancing its reactivity towards electrophiles.
Electron-Withdrawing Groups (EWGs) : Groups like halogens (-Cl, -Br) or cyano (-CN) decrease the electron density of the scaffold. This effect is particularly significant for the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack at positions C5 and C7. nih.gov Halogens are especially useful as they also serve as synthetic handles for a vast array of palladium-catalyzed cross-coupling reactions, enabling further diversification. encyclopedia.pub
Interestingly, studies on the synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling have shown that the presence of either EDGs or EWGs on the N-amino-2-iminopyridine precursor does not significantly impact the reaction's course, demonstrating the robustness of this particular synthetic method. nih.gov
| Substituent Type | Example Groups | Position | Effect on Reactivity |
|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Pyridine Ring | Increases nucleophilicity of the pyrazole ring (e.g., at C3). |
| Electron-Withdrawing (EWG) | -Cl, -Br, -CN | Pyridine Ring | Increases electrophilicity of the pyridine ring; activates C5/C7 for SNAr. |
| Halogen | -Br, -I | Pyrazole or Pyridine Ring | Serves as a versatile handle for Pd-catalyzed cross-coupling reactions. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyridine |
| Pyrazolo[1,5-a]pyrimidine |
| 6,7-dimethylpyrazolo[1,5-a]pyridin-3-amine |
| 4,5-dimethylpyridine |
| N-amino-4,5-dimethylpyridinium salt |
| O-mesitylenesulfonylhydroxylamine (MSH) |
| O-(2,4-dinitrophenyl)hydroxylamine |
| Ethyl propiolate |
| Ethyl 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate |
| N-amino-2-iminopyridine |
| Phenyliodine diacetate (PIDA) |
| Ethanol |
| Potassium carbonate |
Chemical Reactivity and Mechanistic Investigations of 6,7 Dimethylpyrazolo 1,5 a Pyridin 3 Ol
General Reactivity Patterns of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine (B1195680) ring system is an aromatic, bicyclic N-heterocycle. Its synthesis and reactivity have been extensively explored. A predominant method for its synthesis involves the [3+2] cycloaddition reaction of N-iminopyridinium ylides with dipolarophiles like alkenes or alkynes. acs.orgacs.org This approach highlights the inherent reactivity of the pyridine (B92270) nitrogen and its ability to form a stable fused pyrazole (B372694) ring. acs.orgacs.org
The general reactivity of the scaffold permits substitutions at various positions, enabling the creation of a diverse array of chemical structures. benthamdirect.comingentaconnect.com The system can undergo functionalization on both the pyrazole and pyridine rings. Key reaction types include electrophilic aromatic substitution, nucleophilic reactions, and various transformations involving the substituent groups.
An efficient, modern synthetic approach involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen. acs.orgnih.gov This method underscores the ability of the pyridine precursor to undergo oxidative cyclization to form the stable pyrazolo[1,5-a]pyridine core. acs.orgnih.gov
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the electronic properties of the fused ring system and the nature of the electrophile and reaction conditions. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, nitration using mixed nitric and sulfuric acids results in substitution at the 3-position, whereas using nitric acid in acetic anhydride leads to substitution at the 6-position. researchgate.net Bromination typically yields 3-bromo and 3,6-dibromo species. researchgate.net
Molecular orbital calculations on the parent pyrazolo[1,5-a]pyrimidine predict successive electrophilic substitution at the 3- and 6-positions. researchgate.net For pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration occur on the pyrimidine ring. nih.gov In the case of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol, the electron-donating methyl groups at positions 6 and 7, and particularly the strongly activating hydroxyl group at position 3, are expected to significantly influence the regioselectivity of EAS reactions. The hydroxyl group would strongly direct electrophiles to the C2 and C4 positions, while the methyl groups would activate the C5 position.
Nucleophilic Reactions and Substitution Mechanisms
Nucleophilic attack is a key reaction pathway for functionalizing the pyrazolo[1,5-a]pyridine scaffold, particularly on the pyridine portion of the molecule. In the related pyrazolo[1,5-a]pyrimidine system, nucleophilic aromatic substitution (NAS) is commonly used to introduce functionalities at the 5- and 7-positions. nih.gov This selectivity is due to the electron-deficient nature of the pyrimidine ring, which is enhanced by the fused pyrazole.
For pyridine itself, hard nucleophiles such as organometallics and hydrides typically add to the 2-position. quimicaorganica.org In the context of the pyrazolo[1,5-a]pyridine scaffold, the presence of good leaving groups (like halogens) facilitates NAS reactions. For instance, in the synthesis of certain phosphoinositide 3-kinase (PI3K) inhibitors, a chlorine atom at the C7 position of a 2-methylpyrazolo[1,5-a]pyrimidine core is readily displaced by morpholine in a selective nucleophilic substitution reaction. mdpi.com Similarly, a C7-chlorine can be substituted by various amines. nih.gov
For this compound, the hydroxyl group at C3 can potentially be converted into a better leaving group to facilitate nucleophilic substitution at that position, although this is less common than substitutions on the pyridine ring. The electron-donating methyl groups at C6 and C7 would generally disfavor nucleophilic attack on the pyridine ring unless a leaving group is present at an activated position like C5 or C7.
Oxidative and Reductive Transformations
Oxidative processes are integral to many synthetic routes leading to the pyrazolo[1,5-a]pyridine core. For example, the synthesis from N-amino-2-iminopyridines and β-dicarbonyl compounds involves an oxidative dehydrogenation step, which can be promoted by molecular oxygen. acs.orgnih.gov Another approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with unsaturated compounds. organic-chemistry.org
The pyrazolo[1,5-a]pyridine ring system itself is relatively stable to oxidation due to its aromatic character. However, substituents on the ring can undergo oxidative transformations. The hydroxyl group in this compound could be susceptible to oxidation under certain conditions, potentially leading to quinone-like structures or ring-opening, depending on the oxidant used.
Reductive transformations can also be employed. For instance, the reduction of a nitro group on the scaffold can lead to spontaneous aromatization in a process termed "reductive autoaromatization". mdpi.com The stability of the aromatic pyrazolo[1,5-a]pyridine core often drives such reactions. The core itself is generally resistant to reduction under standard catalytic hydrogenation conditions that might reduce isolated pyridine rings, though forcing conditions could lead to saturation of the pyridine part of the molecule.
Reaction Mechanisms of Key Transformations
The formation of the pyrazolo[1,5-a]pyridine ring system is a key transformation whose mechanism has been investigated. One of the most common pathways is the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne. sci-hub.se
A plausible mechanism for the acetic acid-promoted cross-dehydrogenative coupling (CDC) reaction involves several steps acs.orgnih.gov:
Activation and Nucleophilic Addition : A proton transfer from acetic acid activates the N-amino-2-iminopyridine. This is followed by the nucleophilic addition of the enol form of a β-dicarbonyl substrate. acs.orgnih.gov
Oxidative Dehydrogenation : The resulting adduct undergoes oxidative dehydrogenation, facilitated by molecular oxygen, to form a key intermediate. acs.orgnih.gov
Cyclization and Dehydration : This intermediate then cyclizes and subsequently loses a molecule of water to yield the final aromatic pyrazolo[1,5-a]pyridine product. acs.orgnih.gov An alternative pathway where dehydration and cyclization precede the oxidative dehydrogenation is also considered possible. acs.orgnih.gov
The mechanism for electrophilic substitution on the pyridine ring generally proceeds through the formation of a sigma complex (Wheland intermediate). quora.com The stability of this intermediate determines the regioselectivity of the reaction.
Influence of Substituent Effects on Chemical Reactivity
Substituents have a profound impact on the reactivity and regioselectivity of the pyrazolo[1,5-a]pyridine scaffold. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electronic distribution within the fused rings.
In the case of This compound , the substituents are primarily electron-donating:
Hydroxyl Group (-OH) at C3 : As a powerful activating group, the -OH group significantly increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack, particularly at the C2 position.
Methyl Groups (-CH₃) at C6 and C7 : These alkyl groups are weakly activating and electron-donating through hyperconjugation and induction. They increase the electron density of the pyridine ring, making it more reactive towards electrophiles than the unsubstituted parent scaffold.
Studies on the synthesis of various pyrazolo[1,5-a]pyridines have shown that the presence of either electron-withdrawing or electron-donating substituents on the precursor pyridine ring does not have a remarkable effect on the viability of the CDC cyclization process itself. acs.orgnih.gov However, substituents play a crucial role in post-synthesis functionalization. For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides developed as antitubercular agents, the position of a methyl group on the pyridine ring significantly impacted biological activity, with substitution at the 5-position being optimal. nih.gov This highlights the sensitivity of the molecule's properties to the precise placement of even simple alkyl groups. Similarly, both electron-donating (methoxy, methyl) and electron-withdrawing (cyano) substituents are tolerated during the synthesis of pyrazolo[1,5-a]pyridines, though yields may vary. sci-hub.se
The combined activating effects of the hydroxyl and methyl groups in this compound make the molecule significantly more nucleophilic than the parent pyrazolo[1,5-a]pyridine, enhancing its reactivity towards a wide range of electrophiles.
Data Tables
Table 1: Influence of Substituents on Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides Data extracted from studies on related compounds to illustrate substituent effects.
| Compound Ref. | R₁ Substituent on Pyridine Ring | Activity (MIC against Mtb H37Rv) |
| 5g | 5-Methyl | Most Potent |
| 5h | 4-Methyl | 2-fold less potent than 5g |
| 5i | 6-Methyl | 149-fold less potent than 5g |
| 5j | 7-Methyl | Less potent than 5g |
| 5k | 5-Methoxy | Potency similar to 5g |
| 5m | 5-Ethyl | Potency similar to 5g |
| 5p | 5-Chloride | Potency similar to 5g |
This table is based on findings reported for a series of pyrazolo[1,5-a]pyridine-3-carboxamides and demonstrates how the position and nature of substituents on the pyridine ring can dramatically influence the molecule's biological properties. nih.gov
Spectroscopic and Crystallographic Characterization of 6,7 Dimethylpyrazolo 1,5 a Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. However, no published experimental NMR data for 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol could be located.
Experimental ¹H NMR data for this compound, which would provide information on the chemical environment, multiplicity, and integration of protons, are not available in the scientific literature.
Published ¹³C NMR spectroscopic data, which would identify the number and type of carbon atoms in this compound, have not been reported.
There are no available reports on the use of advanced 2D NMR techniques (such as COSY, HSQC, or HMBC) for the complete and unambiguous assignment of the proton and carbon signals of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While experimental mass spectrometry data from peer-reviewed sources are absent, computational predictions for the mass of this compound are available and provide theoretical values for its molecular weight and potential adducts.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The PubChem database provides a predicted monoisotopic mass for this compound (C₉H₁₀N₂O) of 162.07932 Da . uni.lu
Additionally, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu These theoretical values are essential for identifying the compound in future experimental mass spectrometry studies.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M+K]⁺ | 201.04248 |
| [M+NH₄]⁺ | 180.11314 |
| [M-H]⁻ | 161.07204 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A search of the scientific literature did not yield any experimental vibrational spectroscopy data for this compound. Such data would be critical for confirming the presence of key functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and the vibrations of the fused heterocyclic ring system.
Infrared (IR) Spectroscopy
There is no available experimental Infrared (IR) spectroscopic data for this compound. Therefore, a table of characteristic absorption bands and their corresponding vibrational assignments cannot be generated.
Electronic Spectroscopy for Electronic Transitions
Experimental data regarding the electronic absorption properties (UV-Vis spectroscopy) of this compound have not been reported. As such, information on its absorption maxima (λmax) and the corresponding electronic transitions is unavailable.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases, and no studies reporting its single-crystal X-ray diffraction analysis have been published.
Due to the absence of X-ray crystallographic studies, no crystal data (e.g., crystal system, space group, unit cell dimensions) or refinement parameters are available for this compound.
Without a determined crystal structure, a detailed analysis of the solid-state molecular conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound cannot be provided.
Computational Chemistry and Theoretical Aspects of 6,7 Dimethylpyrazolo 1,5 a Pyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.govresearchgate.net This method is favored for its balance of computational cost and accuracy in calculating quantum energies and electron distribution. scispace.com DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to solve the Schrödinger equation for the molecule. bhu.ac.inresearchgate.net These calculations form the foundation for analyzing the geometry, orbital energies, and reactivity of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol.
The first step in most computational analyses is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net For this compound, optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its equilibrium structure. The fused pyrazolo[1,5-a]pyridine (B1195680) ring system is expected to be nearly planar. nih.gov The positions of the two methyl groups on the pyridine (B92270) ring and the hydroxyl group on the pyrazole (B372694) ring are critical determinants of the molecule's final conformation and electronic properties.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : This orbital is the highest energy orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to act as a nucleophile. researchgate.netyoutube.com
LUMO : As the lowest energy orbital without electrons, the LUMO acts as an electron acceptor. Its energy is linked to the electron affinity and the molecule's electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
The distribution of the HOMO and LUMO across the this compound structure would show which atoms are most involved in electron-donating and electron-accepting interactions. The HOMO is likely concentrated around the electron-rich pyrazole ring and the oxygen atom, while the LUMO may be distributed across the fused aromatic system.
Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Pyridine Derivative Study Data below is for illustrative purposes based on calculations for pyridine dicarboxylic acids and is not specific to this compound.
| Compound (Example) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2,3-Pyridinedicarboxylic acid | -7.11 | -2.51 | 4.60 | electrochemsci.org |
| 2,5-Pyridinedicarboxylic acid | -7.23 | -2.28 | 4.95 | electrochemsci.org |
| 2,6-Pyridinedicarboxylic acid | -7.39 | -2.26 | 5.13 | electrochemsci.org |
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It is a valuable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. Different colors on the MESP surface indicate different potential values. researchgate.net
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netbhu.ac.in
Blue : Corresponds to regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netbhu.ac.in
Green : Represents areas of neutral or near-zero potential.
For this compound, the MESP map would likely show a negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the heterocyclic rings. bhu.ac.in Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl groups. bhu.ac.in This map helps identify the molecule's reactive sites for intermolecular interactions.
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These quantum chemical parameters help in understanding the molecule's behavior in chemical reactions. electrochemsci.org
Ionization Potential (I) : Approximated as I ≈ -EHOMO
Electron Affinity (A) : Approximated as A ≈ -ELUMO
Electronegativity (χ) : The tendency to attract electrons, χ = (I + A) / 2
Global Hardness (η) : Resistance to change in electron distribution, η = (I - A) / 2
Global Softness (σ) : The reciprocal of hardness, σ = 1 / η. Molecules with low hardness are considered soft and more reactive. researchgate.net
Electrophilicity Index (ω) : A measure of the ability to accept electrons, ω = χ² / (2η). researchgate.net
These indices provide a quantitative basis for comparing the reactivity of different molecules within the pyrazolo[1,5-a]pyridine family.
Table 2: Calculated Quantum Chemical Reactivity Descriptors This table demonstrates the calculation of reactivity indices using example energy values.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |
| Global Softness (σ) | σ = 1 / η | Inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Indicates the capacity to accept electrons. researchgate.net |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
The quantum chemical descriptors derived from DFT calculations are instrumental in establishing structure-reactivity relationships. By analyzing how modifications to the molecular structure—such as the addition or alteration of substituent groups—affect the calculated descriptors, a deeper understanding of chemical behavior can be achieved.
For the pyrazolo[1,5-a]pyridine scaffold, the presence and position of the two methyl groups and the hydroxyl group in this compound are expected to significantly influence its electronic properties compared to the unsubstituted parent compound. The electron-donating nature of the methyl and hydroxyl groups would likely increase the energy of the HOMO, decrease the HOMO-LUMO gap, and alter the charge distribution on the MESP surface. Such analyses are crucial for designing molecules with specific reactivity profiles. Studies on related pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups at certain positions can enhance specific optical and electronic properties. rsc.org
Advanced Computational Methodologies for Pyrazolo[1,5-a]pyridines
Beyond DFT-based electronic structure analysis, more advanced computational methods are employed to explore specific properties and applications of pyrazolo[1,5-a]pyridines and related heterocyclic systems.
Time-Dependent DFT (TD-DFT) : This method is used to study the electronic excited states of molecules. bhu.ac.in It allows for the prediction and interpretation of UV-visible absorption spectra, providing insights into the electronic transitions between molecular orbitals. researchgate.net This is particularly relevant for applications in dyes, sensors, and optical materials. rsc.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical methods that relate variations in the chemical structure of a series of compounds to their biological activity. mdpi.com These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, which is a key strategy in drug discovery.
Molecular Docking : This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. bohrium.com For pyrazolo[1,5-a]pyridine derivatives, which are investigated as potential kinase inhibitors, docking simulations are used to model their interaction with the active site of a target protein, helping to explain their mechanism of action and guide the design of more potent inhibitors. mdpi.comnih.govrsc.org
These advanced methodologies extend the utility of computational chemistry from fundamental reactivity prediction to the rational design of functional molecules for targeted applications in medicine and materials science.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Pyridinedicarboxylic acid |
| 2,5-Pyridinedicarboxylic acid |
Applications of Pyrazolo 1,5 a Pyridines in Chemical Research
Role as Synthetic Building Blocks for Complex Molecular Architectures
Pyrazolo[1,5-a]pyridines serve as valuable synthons in organic chemistry. Their fused bicyclic structure provides a rigid and versatile framework for the construction of more complex molecules. nih.gov Synthetic strategies, such as cycloaddition reactions of N-aminopyridinium ylides, allow for the creation of a variety of multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org The ability to introduce a wide range of substituents at various positions on the bicyclic ring system makes them attractive starting materials for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov
Utility as Chemical Probes and Tools in Research
The inherent properties of the pyrazolo[1,5-a]pyridine core have led to its use in the development of chemical probes. For instance, certain derivatives have been synthesized to act as fluorescent probes for monitoring pH in cellular environments. rsc.orgbohrium.com These probes can exhibit high quantum yields and sensitivity, making them valuable tools for studying biological processes. rsc.org Their utility extends to the investigation of various biological targets, including their role as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways. nih.govrsc.org
Development of Novel Materials with Tunable Properties
The pyrazolo[1,5-a]pyridine scaffold is also being explored in the field of materials science. The significant photophysical properties of these compounds make them attractive for the development of new materials. nih.gov By modifying the substituents on the pyrazolo[1,5-a]pyridine ring, it is possible to tune their electronic and optical properties, leading to the creation of materials with specific functionalities for use in electronics and photonics.
Future Directions and Emerging Research Avenues for 6,7 Dimethylpyrazolo 1,5 a Pyridin 3 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The advancement of green chemistry principles is paramount for the future synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol. Current synthetic strategies for the pyrazolo[1,5-a]pyridine (B1195680) core often rely on traditional heating methods which can be energy-intensive. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
One promising avenue is the adoption of ultrasound-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of related heterocyclic systems. researchgate.netnih.govmdpi.com The application of sonication to the key cyclocondensation steps in the synthesis of this compound could offer a significantly greener alternative to conventional methods.
Furthermore, the exploration of catalyst-free concerted [3+2] cycloaddition reactions presents another exciting frontier. nih.gov This approach, which involves the reaction of alkyne and alkene derivatives with 2-imino-1H-pyridin-1-amines, could provide a highly atom-economical and environmentally benign route to the pyrazolo[1,5-a]pyridine scaffold. nih.gov Tailoring this methodology for the specific synthesis of the 6,7-dimethyl substituted derivative would be a key objective.
Below is a prospective comparison of synthetic approaches that could be explored for this compound:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.netnih.gov | Optimization of ultrasonic parameters (frequency, power, temperature) for the specific reactants. |
| Microwave-Assisted Synthesis | Rapid heating, improved reaction rates, and yields. | Development of microwave-transparent reaction vessels and optimization of irradiation protocols. |
| Catalyst-Free [3+2] Cycloaddition | High atom economy, avoidance of metal catalysts, milder reaction conditions. nih.gov | Design of appropriate 4,5-dimethyl-2-aminopyridine precursors and alkyne partners. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for scalability. | Development of continuous flow reactors and optimization of residence time and temperature profiles. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the this compound nucleus is largely unexplored. Future research should aim to delineate its chemical behavior, opening doors to the synthesis of novel derivatives with potentially enhanced properties.
A key area of investigation would be 1,3-dipolar cycloaddition reactions . Pyridinium ylides, which are precursors to the pyrazolo[1,5-a]pyridine system, are known to participate in such reactions. researchgate.netnih.govresearchgate.netpsu.edu Investigating the cycloaddition of ylides derived from 4,5-dimethyl-1-aminopyridinium salts with various dipolarophiles could lead to a diverse range of fused heterocyclic systems with unique three-dimensional architectures.
Furthermore, the functional groups present on the this compound core—the hydroxyl group and the methyl groups—offer sites for further chemical modification. Research into the electrophilic and nucleophilic substitution reactions of the pyrazolopyridine ring system, as well as transformations of the substituent groups, will be crucial for creating a library of novel analogues.
| Reaction Type | Potential Outcome | Research Objective |
| [3+2] Cycloaddition | Formation of novel polycyclic heterocyclic systems. mdpi.com | To explore the reactivity of N-ylide precursors with various alkenes and alkynes. |
| Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., nitro, halo) onto the aromatic core. | To determine the regioselectivity of substitution and the activating/deactivating effects of the existing substituents. |
| O-Alkylation/O-Acylation | Modification of the hydroxyl group to modulate solubility and biological activity. | To synthesize a series of ether and ester derivatives and evaluate their properties. |
| Oxidation of Methyl Groups | Conversion of methyl groups to carboxylic acids or aldehydes for further functionalization. | To develop selective oxidation methods that do not affect the core heterocyclic structure. |
Advanced Spectroscopic and Analytical Methodologies
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential. The application of advanced spectroscopic and analytical techniques will be instrumental in this endeavor.
Comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, HMBC), will be fundamental for unambiguous structure elucidation of newly synthesized compounds. researchgate.netresearchgate.netuobasrah.edu.iq High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas.
The predicted mass spectrometric data for this compound is presented below, which can guide future analytical studies. uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 163.08660 |
| [M+Na]⁺ | 185.06854 |
| [M-H]⁻ | 161.07204 |
| [M+NH₄]⁺ | 180.11314 |
| [M+K]⁺ | 201.04248 |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research. mdpi.com In the context of this compound, this integrated approach can provide deep insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic data (NMR chemical shifts, vibrational frequencies). rsc.orgnih.govnih.govbohrium.com These theoretical predictions can guide experimental design and aid in the interpretation of experimental results. For instance, DFT can help rationalize the regioselectivity of chemical reactions and predict the most stable tautomeric forms of the molecule.
Molecular docking studies can be utilized to explore the potential biological activity of this compound and its derivatives. niscpr.res.infip.orgpreprints.orgrsc.orgnih.gov By simulating the binding of these compounds to the active sites of various protein targets, it is possible to identify potential therapeutic applications and guide the design of more potent analogues.
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectroscopic prediction. rsc.orgnih.gov | Understanding of molecular stability, reactivity, and interpretation of experimental spectra. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. niscpr.res.infip.orgpreprints.orgrsc.orgnih.gov | Identification of potential therapeutic targets and structure-activity relationships. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. | Insights into conformational flexibility and the stability of ligand-protein interactions. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, medicinal chemistry, and materials science.
Q & A
Basic: What are the recommended synthetic routes for 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step reactions. A one-pot microwave-assisted method using β-enaminones and heterocyclic amines (e.g., 3-methyl-1H-pyrazol-5-amine) under controlled temperature (80–120°C) and solvent conditions (e.g., ethanol/DMF) can achieve yields up to 89% . For regioselective functionalization, pH control (neutral to slightly acidic) and stoichiometric ratios of precursors are critical to avoid side products. Post-synthetic purification via recrystallization (ethanol or DMF) improves purity (>97% by HPLC) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and scaffold integrity. For example, methyl groups at positions 6 and 7 show distinct singlet peaks in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] = 254.1042) with <0.5 ppm error .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios (e.g., C: 61.65% vs. 61.78%) indicate purity or hydration issues .
- X-ray Diffraction : Single-crystal analysis resolves ambiguous regiochemistry in complex derivatives .
Advanced: How do structural modifications at specific positions of the pyrazolo[1,5-a]pyridine scaffold influence biological activity?
Methodological Answer:
- Position 3 : Hydroxyl or carboxyl groups enhance solubility and binding to targets like peripheral benzodiazepine receptors. For example, ethyl ester derivatives show improved pharmacokinetic profiles .
- Positions 5/7 : Methyl or hydroxy groups correlate with immunomodulatory activity. 5,7-Dimethyl derivatives exhibit strong neutrophil activation (NBT reduction: 136.5 ± 0.3), while 5,7-dihydroxy analogs show antimicrobial synergy .
- Position 7 : Substitutions with fluorophenyl or methoxyphenyl groups increase selectivity for CRF1 receptors (e.g., Ki < 10 nM for anxiolytic activity) .
Advanced: What strategies address discrepancies in spectral data or elemental analysis when synthesizing novel derivatives?
Methodological Answer:
- Replication : Repeat reactions under identical conditions (e.g., 2.5 mmol scale in ethanol/DMF) to rule out procedural errors .
- Alternative Characterization : Use HRMS to resolve ambiguities in elemental analysis caused by hydrate formation .
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine analogs) to confirm regiochemistry .
- Computational Modeling : Density Functional Theory (DFT) predicts C NMR shifts, aiding structural assignment for ambiguous peaks .
Advanced: What are the mechanistic insights into the biological activity of this compound derivatives in modulating specific pathways?
Methodological Answer:
- CRF1 Receptor Antagonism : Derivatives like N,N-bis(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine bind to CRF1 allosteric sites, reducing cAMP production (IC = 15 nM) and anxiety-related behaviors in vivo .
- Immunomodulation : 5,7-Dimethyl derivatives activate NADPH oxidase in neutrophils, increasing superoxide production (NBT reduction assay: 129.8–136.5 units) .
- Enzyme Inhibition : Carboxamide derivatives (e.g., 7-amino-N-(4,6-dimethylpyrimidin-2-yl) analogs) inhibit FAAH (fatty acid amide hydrolase) with >50% efficacy at 10 µM .
Advanced: How can researchers design experiments to evaluate the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h for bioavailability (F%) and half-life (t) calculations .
- Tissue Distribution : Radiolabel derivatives (e.g., C-DPA-713) and quantify uptake in brain/peripheral tissues via PET imaging .
Basic: What are the stability and storage requirements for this compound derivatives?
Methodological Answer:
- Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of ester/carboxamide groups .
- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit longer shelf lives (>12 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
